N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydro-2H-pyran ring, a hydroxy group, and a methoxyphenoxy moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions to form the tetrahydro-2H-pyran ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Methoxyphenoxy Moiety: The methoxyphenoxy group can be synthesized by reacting 3-methoxyphenol with an appropriate acylating agent.
Final Coupling Reaction: The final step involves coupling the tetrahydro-2H-pyran derivative with the methoxyphenoxy acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups may interact with enzymes or receptors, modulating their activity. The compound’s effects can include inhibition or activation of specific biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(3-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chlorophenoxy group instead of a methoxy group.
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-21-14-3-2-4-15(11-14)23-12-17(20)18-8-5-16(19)13-6-9-22-10-7-13/h2-4,11,13,16,19H,5-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQNPZKSUOZYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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